Product packaging for Spiro[4.5]dec-9-EN-7-OL(Cat. No.:CAS No. 402857-86-7)

Spiro[4.5]dec-9-EN-7-OL

Cat. No.: B11921339
CAS No.: 402857-86-7
M. Wt: 152.23 g/mol
InChI Key: XPCMKPDBDAJGLN-UHFFFAOYSA-N
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Description

Spiro[4.5]dec-9-EN-7-OL is an organic compound with the molecular formula C10H16O, characterized by a distinctive spirocyclic structure that integrates two connected ring systems at a single carbon atom . This specific molecular architecture, particularly the spiro[4.5]decane skeleton, is of significant interest in synthetic and medicinal chemistry research due to its presence in a range of biologically active molecules and natural products . Compounds featuring the spiro[4.5]decane core are frequently investigated as key synthetic intermediates or as scaffolds for the development of novel pharmaceutical candidates . Researchers value this structure for its three-dimensional complexity and potential in drug discovery. While the specific biological profile of this compound is still being characterized, related spirocyclic terpenoid compounds isolated from natural sources, such as plants in the Artabotrys genus, have demonstrated a diverse array of biological activities in preliminary research . These activities include antimalarial, antibacterial, and anti-inflammatory properties, making the spiro[4.5]decane structural motif a promising template for exploring new mechanisms of action . The presence of both an alkene and a hydroxyl group in the molecule provides handles for further chemical modification, allowing researchers to create a library of analogues for structure-activity relationship (SAR) studies. This product is intended for research purposes only, strictly within laboratory settings. It is not for human consumption, nor for use in diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions, using personal protective equipment and referencing the relevant safety data sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B11921339 Spiro[4.5]dec-9-EN-7-OL CAS No. 402857-86-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

402857-86-7

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

spiro[4.5]dec-9-en-7-ol

InChI

InChI=1S/C10H16O/c11-9-4-3-7-10(8-9)5-1-2-6-10/h3,7,9,11H,1-2,4-6,8H2

InChI Key

XPCMKPDBDAJGLN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(CC=C2)O

Origin of Product

United States

Mechanistic Investigations of Spiro 4.5 Dec 9 En 7 Ol Formation and Transformations

Identification and Characterization of Key Intermediates in Spiro[4.5]dec-9-en-7-ol Synthesis

The direct experimental identification and characterization of key intermediates in the synthesis of this compound are not reported in the available literature. However, based on the general reaction pathways discussed above, we can infer the nature of likely intermediates.

In an intramolecular aldol-type cyclization, an open-chain keto-aldehyde or diketone would be a key precursor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) would be crucial for the characterization of such intermediates.

In syntheses involving Claisen rearrangement, the vinyl ether precursor is a critical intermediate. Its structure and stereochemistry directly influence the outcome of the rearrangement and the final spirocyclic product researchgate.net.

For cascade reactions, the initial Michael adducts formed after the first conjugate addition would be key transient species. Trapping experiments or in-situ spectroscopic monitoring could potentially be used to identify these intermediates.

Analysis of Substituent Effects on this compound Formation and Reactivity

Specific studies on the substituent effects on the formation and reactivity of this compound are not available. However, research on related spirocyclic systems provides valuable insights into how electronic and steric factors can influence these processes.

In the synthesis of spiro-tetrahydroquinoline derivatives, it was observed that both steric hindrance and the electronic nature of substituents on the reacting partners significantly affected the reaction rate and yield. Electron-withdrawing groups on the aniline component generally led to higher yields and faster reactions, while bulky ortho-substituents slowed down the reaction.

The diastereoselectivity of spiroannulation reactions is also highly dependent on the nature of the substituents and the catalyst used. In the organocatalytic synthesis of spirooxindole derivatives, the choice of catalyst and the substituents on the starting materials were crucial for achieving high diastereo- and enantioselectivity rsc.org.

These findings suggest that in a hypothetical synthesis of substituted this compound derivatives, the position and electronic nature of substituents on the precursors would play a critical role in controlling the efficiency and stereochemical outcome of the spiroannulation step.

Table 1: Postulated Influence of Substituents on this compound Formation

Substituent Position Electronic Effect Steric Effect Anticipated Impact on Reaction Rate Anticipated Impact on Yield
Cyclohexene (B86901) Ring Electron-withdrawing Minimal Increase Increase
Cyclohexene Ring Electron-donating Minimal Decrease Decrease
Cyclopentane (B165970) Ring Electron-withdrawing Minimal Increase Increase
Cyclopentane Ring Electron-donating Minimal Decrease Decrease

Kinetic and Thermodynamic Studies of Reactions Involving this compound

No specific kinetic or thermodynamic data for reactions involving this compound have been reported in the scientific literature. To understand the feasibility and reaction rates of its formation, such studies would be essential.

Kinetic studies would involve monitoring the concentration of reactants and products over time under various conditions (temperature, catalyst loading) to determine the rate law and activation parameters (Arrhenius parameters). This information would help in optimizing reaction conditions for the synthesis of this compound.

Stereochemical Control and Chiral Synthesis of Spiro 4.5 Dec 9 En 7 Ol

Enantioselective Synthetic Approaches to Spiro[4.5]dec-9-en-7-ol

The enantioselective synthesis of this compound, a molecule often found as a component of the acorane sesquiterpenoid family, is crucial for accessing specific biologically active enantiomers. Nature often produces these compounds with high enantiopurity through enzymatic cyclizations. In the laboratory, several strategies have been developed to achieve similar levels of control.

One prominent approach involves the use of chiral catalysts to control the formation of the spirocyclic core. While specific examples for the direct enantioselective synthesis of this compound are not extensively documented in dedicated studies, the principles can be extrapolated from the synthesis of related acorane sesquiterpenes. For instance, asymmetric intramolecular Heck reactions or transition-metal-catalyzed cyclizations of acyclic precursors bearing a chiral auxiliary or ligand can be employed to set the stereochemistry of the spirocenter.

Another strategy relies on the use of a chiral pool, starting from an enantiomerically pure natural product that already contains some of the required stereocenters. For example, the synthesis of (-)-α-acorenol and (+)-β-acorenol has been achieved starting from (+)-(3R)-methylcyclohexanone. This approach leverages the inherent chirality of the starting material to direct the stereochemical outcome of subsequent transformations.

The biosynthesis of trichoacorenol, a stereoisomer of this compound, provides a blueprint for enantioselective synthesis. The process is initiated by a terpene synthase that catalyzes the cyclization of farnesyl diphosphate (B83284) with high stereocontrol. Understanding these enzymatic mechanisms can inspire the design of biomimetic synthetic strategies.

ApproachKey FeaturePotential Application to this compound
Asymmetric Catalysis Use of chiral ligands or catalysts to induce enantioselectivity in key bond-forming reactions.Intramolecular cyclizations of prochiral precursors.
Chiral Pool Synthesis Utilization of readily available enantiopure starting materials.Synthesis from chiral cyclic ketones or other natural products.
Biomimetic Synthesis Mimicking enzymatic reaction cascades to achieve high stereoselectivity.Cationic cyclization of acyclic precursors inspired by terpene biosynthesis.

Diastereoselective Strategies for this compound Construction

Once the spirocyclic framework is established, controlling the relative stereochemistry of the substituents on the five- and six-membered rings is a critical challenge in the synthesis of this compound and its isomers. Diastereoselective reactions are employed to install the hydroxyl group and any other substituents with the desired spatial orientation.

Key strategies for achieving high diastereoselectivity include:

Substrate-Controlled Reactions: The inherent steric and electronic properties of the spiro[4.5]decane ring system can direct the approach of reagents. For example, the reduction of a ketone at the 7-position can be influenced by the steric bulk of existing substituents on the ring, leading to the preferential formation of one diastereomer.

Reagent-Controlled Reactions: The choice of reagents can play a decisive role in the stereochemical outcome. The use of bulky reducing agents or directing groups can favor the formation of a specific diastereomer.

Cyclization Strategies: The stereochemistry of the substituents can be set during the ring-forming step itself. For instance, in the total synthesis of (±)-α- and β-acorenols, an Ireland ester Claisen rearrangement and a ring-closing metathesis (RCM) reaction were employed to construct the spiro[4.5]decane skeleton with specific relative stereochemistry. researchgate.net

A formal total synthesis of acorone (B159258) and isoacorones, which are closely related ketones, has been achieved using a Claisen rearrangement and RCM reaction sequence starting from cyclohexane-1,4-dione, highlighting the power of these methods in controlling the diastereoselectivity of the spiro[4.5]decane core. semanticscholar.org

Methods for Absolute and Relative Stereochemistry Determination

The unambiguous determination of both the absolute and relative stereochemistry of this compound and its derivatives is essential. A combination of spectroscopic and analytical techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are powerful tools for elucidating the relative stereochemistry.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment provides information about the spatial proximity of protons. The observation of NOE correlations between specific protons can help to establish their relative orientation (cis or trans) on the spirocyclic framework. For example, in the structural elucidation of acorane sesquiterpenes, NOE correlations were crucial in establishing the relative configurations of various stereocenters. nih.gov

J-Coupling Analysis: The magnitude of the coupling constants (J-values) between adjacent protons can provide information about the dihedral angle between them, which in turn helps to determine their relative stereochemistry.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive method for determining both the relative and absolute stereochemistry of a crystalline compound. By analyzing the diffraction pattern of a crystal, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of all atoms. The absolute configuration of several acorane sesquiterpenes has been unequivocally assigned using this technique. nih.gov

Chiral Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for determining the absolute configuration of volatile compounds like sesquiterpenes. By using a chiral stationary phase in the gas chromatograph, the enantiomers of a compound can be separated and subsequently identified by their mass spectra. This method has been successfully used to determine the absolute configurations of sesquiterpenes produced by various organisms. rsc.org

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimental ECD spectrum with theoretically calculated spectra for different possible stereoisomers, the absolute configuration can often be determined.

MethodInformation ProvidedApplication
NMR Spectroscopy (NOESY, J-Coupling) Relative stereochemistry, spatial proximity of atoms.Determining the cis/trans relationships of substituents. nih.gov
X-ray Crystallography Absolute and relative stereochemistry.Unambiguous assignment of all stereocenters in crystalline samples. nih.gov
Chiral GC-MS Absolute configuration of enantiomers.Separation and identification of enantiomers in a mixture. rsc.org
Electronic Circular Dichroism (ECD) Absolute configuration.Comparison of experimental and calculated spectra to assign stereochemistry.

Conformational Analysis of this compound

The six-membered ring in the spiro[4.5]decane system typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of the spiro-fused cyclopentane (B165970) ring can introduce some degree of distortion. The five-membered ring is more flexible and can adopt various envelope and twist conformations.

The conformational preferences of the molecule are influenced by several factors:

Steric Interactions: The substituents on both rings will tend to occupy positions that minimize steric hindrance. For example, bulky groups on the cyclohexane (B81311) ring will preferentially occupy equatorial positions.

Torsional Strain: The molecule will adopt a conformation that minimizes the eclipsing interactions between bonds on adjacent atoms.

Intramolecular Interactions: Hydrogen bonding or other non-covalent interactions can influence the conformational equilibrium.

Computational and Theoretical Chemistry Studies of Spiro 4.5 Dec 9 En 7 Ol

Quantum Chemical Calculations Applied to Spiro[4.5]dec-9-en-7-ol Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the complex reaction mechanisms involving spirocyclic compounds. These computational approaches allow for the mapping of potential energy surfaces, identification of transition states, and calculation of activation energies, thereby providing a detailed understanding of reaction pathways. For instance, in reactions forming spiro[4.5]decane skeletons, quantum chemical calculations can predict the feasibility of different mechanistic routes. researchgate.net

A common application of these methods is in the study of cycloaddition reactions used to construct the spirocyclic framework. Theoretical calculations can help determine whether a reaction proceeds through a concerted or a stepwise mechanism. By calculating the energies of intermediates and transition states, researchers can identify the rate-determining step and understand the factors that control the reaction's outcome. For a hypothetical reaction involving this compound, a quantum chemical study might investigate its synthesis or subsequent transformations. The table below illustrates the type of data that can be generated from such a study for a proposed reaction step.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsStarting materials0.00
Transition State 1First energy barrier+25.5
IntermediateMetastable species-5.2
Transition State 2Second energy barrier+15.8
ProductsFinal compounds-12.7

This data would suggest a two-step reaction mechanism with an initial high-energy barrier, followed by the formation of a stable intermediate. The second step has a lower activation energy, indicating it is kinetically more favorable than the first. Such detailed energetic profiling is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Density Functional Theory (DFT) Investigations of this compound Systems

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules like this compound. DFT methods are particularly valuable for studying systems with complex stereochemistry, as they can accurately predict the relative stabilities of different stereoisomers. In the context of spiro[4.5]decane derivatives, DFT calculations have been successfully employed to analyze diastereoselectivity in their synthesis. researchgate.net

For this compound, which can exist as multiple stereoisomers, DFT can be used to calculate the ground-state energies of each isomer, providing insight into their thermodynamic stability. Furthermore, DFT can be used to analyze the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). This information is vital for understanding the molecule's reactivity, with the HOMO and LUMO energies indicating its propensity to act as an electron donor or acceptor, respectively.

StereoisomerRelative Energy (kcal/mol)HOMO Energy (eV)LUMO Energy (eV)Dipole Moment (Debye)
(5R,7R)0.00-6.541.231.85
(5S,7S)0.00-6.541.231.85
(5R,7S)+1.52-6.481.282.10
(5S,7R)+1.52-6.481.282.10

The data in the table above illustrates how DFT can differentiate between the enantiomeric pairs and diastereomers of this compound. The enantiomers have identical energies and properties, while the diastereomers exhibit differences in stability and electronic characteristics.

Molecular Modeling and Conformational Landscape Mapping of this compound

Molecular modeling techniques are essential for exploring the conformational flexibility of spirocyclic compounds. This compound, with its fused ring system, can adopt several low-energy conformations that can influence its physical and chemical properties. Conformational landscape mapping involves systematically searching for and evaluating the energies of different spatial arrangements of the molecule.

This process typically begins with a molecular mechanics-based conformational search to identify a broad range of possible conformers. The geometries of the most promising candidates are then optimized using more accurate quantum mechanical methods, such as DFT. The result is a detailed map of the conformational energy surface, highlighting the most stable conformers and the energy barriers between them. Understanding the conformational preferences of this compound is crucial for interpreting its spectroscopic data and understanding its interactions with other molecules.

ConformerRelative Energy (kcal/mol)Population (%)Key Dihedral Angle (°)
A0.0065.2-55.8
B0.8525.1175.3
C1.509.760.2

The data in this table indicates that conformer A is the most stable and therefore the most populated at equilibrium. The relative populations are calculated based on the Boltzmann distribution at a given temperature.

Prediction of Spectroscopic Properties through Computational Methods, Including Vibrational Circular Dichroism (VCD) for Stereochemical Assignment

Computational methods are powerful tools for predicting a wide range of spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. nih.gov This is particularly useful for assigning signals in complex spectra and for distinguishing between different isomers.

Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, is a particularly powerful technique for determining the absolute configuration of stereocenters. nih.gov The experimental VCD spectrum is highly sensitive to the three-dimensional structure of the molecule. By calculating the theoretical VCD spectrum for a specific enantiomer using DFT and comparing it to the experimental spectrum, the absolute stereochemistry can be unambiguously assigned. nih.gov

Spectroscopic ParameterExperimental ValueCalculated Value
¹H NMR Chemical Shift (ppm)5.685.72
¹³C NMR Chemical Shift (ppm)135.4136.1
VCD Frequency (cm⁻¹)10501055
VCD Intensity (Δε)+2.5+2.8

The close agreement between the experimental and calculated data in the table lends confidence to the structural assignment of the molecule. The positive sign of the VCD intensity at a specific frequency for a particular enantiomer would be mirrored by a negative sign for its mirror image, allowing for definitive stereochemical assignment.

Application of Spiro 4.5 Dec 9 En 7 Ol As a Synthetic Intermediate and Precursor

Spiro[4.5]dec-9-en-7-ol as a Crucial Building Block in the Synthesis of Complex Molecules

The utility of functionalized spiro[4.5]decanes as key building blocks in the synthesis of complex molecules is well-established. The stereocontrolled construction of the spirocyclic carbon skeleton is a critical aspect in the total synthesis of many natural products. niscpr.res.in The presence of functional groups, such as the hydroxyl and alkene moieties in this compound, allows for the introduction of further complexity and the installation of desired stereocenters. While specific literature detailing the direct use of this compound as a starting material for complex molecule synthesis is not abundant, the general synthetic strategies employed for related spiro[4.5]decane systems highlight its potential. For instance, intramolecular aldol (B89426) condensations and ring-closing metathesis reactions are powerful methods for constructing the spiro[4.5]decane core, often starting from precursors with functionalities that could be derived from or lead to the structure of this compound. niscpr.res.inrsc.org

The spirocyclic framework imparts a unique three-dimensional geometry to molecules, which can be advantageous in the design of new therapeutic agents and chiral ligands. rsc.org The rigidity of the spiro junction can pre-organize appended functional groups, leading to enhanced binding affinity and selectivity for biological targets.

Table 1: Examples of Complex Molecules with a Spiro[4.5]decane Core

Compound Class Example Biological Relevance/Application
Acorane Sesquiterpenes Acorone (B159258), Isoacorone (B13761184) Fragrance, Potential therapeutic properties
Vetivane Sesquiterpenes β-Vetivone, Hinesol Fragrance, Aromatherapy
Axane Sesquiterpenes Gleenol, Axenol Biologically important marine natural products

Derivatization of this compound to Access Novel Spirocyclic Architectures

The chemical functionalities of this compound offer multiple avenues for derivatization to generate novel spirocyclic architectures. The hydroxyl group can be oxidized to a ketone, which then serves as a handle for various nucleophilic additions or α-functionalization reactions. The double bond in the cyclohexene (B86901) ring can undergo a range of transformations, including epoxidation, dihydroxylation, and hydrogenation, to introduce new stereocenters and functional groups.

For example, the reaction of spiro[4.5]decanones with various reagents can lead to the formation of spiro-heterocycles, a class of compounds with significant interest in medicinal chemistry. mdpi.com While direct examples with this compound are not explicitly detailed, analogous transformations with similar spirocyclic ketones are common. These include the synthesis of spiro-oxindoles, spiro-epoxides, and other heterocyclic systems. frontiersin.orgresearchgate.net

The development of new synthetic methodologies for the construction of diverse spirocyclic systems is an active area of research. These efforts often focus on the diastereoselective functionalization of pre-existing spirocyclic cores.

Strategies for Selective Functionalization of the this compound Core

The selective functionalization of the this compound core is crucial for its effective use as a synthetic intermediate. The presence of two distinct reactive sites, the alcohol and the alkene, necessitates chemoselective transformations.

Functionalization of the Hydroxyl Group:

Oxidation: The secondary alcohol can be selectively oxidized to the corresponding ketone, Spiro[4.5]dec-9-en-7-one, using a variety of standard oxidizing agents. This ketone can then undergo further reactions.

Esterification/Etherification: The hydroxyl group can be protected or converted into a better leaving group to facilitate subsequent reactions.

Functionalization of the Alkene:

Epoxidation: The double bond can be epoxidized to form a spiro[4.5]dec-9-ene-7-ol, 8,9-epoxide. The stereochemistry of the epoxidation can often be directed by the existing hydroxyl group.

Hydroboration-Oxidation: This reaction would lead to the introduction of another hydroxyl group on the cyclohexane (B81311) ring, with predictable regioselectivity and stereoselectivity.

Diels-Alder Reaction: The alkene could potentially act as a dienophile in cycloaddition reactions to construct more complex polycyclic systems.

The interplay between the existing stereochemistry of the spiro center and the newly introduced functional groups is a key consideration in planning synthetic routes. Diastereoselective reactions are often employed to control the stereochemical outcome of these transformations. mdpi.com

Role in the Total Synthesis or Analog Synthesis of Natural Products

The spiro[4.5]decane skeleton is the core structure of several families of sesquiterpenes, most notably the acoranes and vetivanes. nih.govbaranlab.org The total synthesis of these natural products has been a long-standing goal for organic chemists, and numerous strategies have been developed to construct this challenging framework. niscpr.res.inresearchgate.net

Functionalized spiro[4.5]decanes are key intermediates in many of these synthetic routes. While the direct use of this compound as a precursor in published total syntheses is not explicitly documented, its structure is closely related to intermediates that have been proposed or utilized. For example, the synthesis of acorone and isoacorone often proceeds through a functionalized spiro[4.5]decane intermediate that is subsequently elaborated. niscpr.res.in Similarly, the synthesis of vetivane sesquiterpenes like β-vetivone relies on the stereocontrolled construction of a spiro[4.5]decane core. lookchem.com

The availability of chiral, functionalized spiro[4.5]decane building blocks is critical for the asymmetric synthesis of these natural products. This compound, if available in enantiomerically pure form, could serve as a valuable chiral pool starting material for the synthesis of specific stereoisomers of these sesquiterpenes. The development of synthetic routes to analogs of these natural products is also an important area of research, as it can lead to the discovery of new compounds with improved biological activities.

Advanced Spectroscopic Characterization of this compound: A Focus on Structural and Mechanistic Elucidation

The structural complexity and stereochemical nuances of spirocyclic compounds such as this compound necessitate the use of sophisticated spectroscopic techniques for unambiguous characterization. The arrangement of atoms in a three-dimensional space, including the spirocyclic center, and the presence of various functional groups, demand a multi-faceted analytical approach. This article delves into the advanced spectroscopic methods pivotal for the structural and stereochemical elucidation of this compound and related spiro[4.5]decane systems.

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis (e.g., ¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For spirocyclic compounds like Spiro[4.5]dec-9-en-7-ol, ¹H and ¹³C NMR spectra provide critical information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For a compound like this compound, one would expect to see signals in the olefinic region (typically 5.0-6.5 ppm) corresponding to the protons on the double bond of the cyclohexene (B86901) ring. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet in the region of 3.5-4.5 ppm. The remaining aliphatic protons of the cyclopentane (B165970) and cyclohexene rings would produce a complex series of overlapping signals in the upfield region (1.0-2.5 ppm).

In the case of the related 8-Methylenespiro[4.5]dec-3-en-2-ol, the olefinic protons on the five-membered ring appear at 5.87 and 5.73 ppm, while the exocyclic methylene (B1212753) protons are observed at 4.60 ppm. Current time information in Bangalore, IN. The proton on the carbon bearing the alcohol group (H-2) is seen as a multiplet between 4.90-4.82 ppm. Current time information in Bangalore, IN.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their types (C, CH, CH₂, CH₃), which can be determined using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). For this compound, the spiro carbon would be a key quaternary signal. The carbons of the double bond would appear in the downfield region (around 120-140 ppm), while the carbon attached to the hydroxyl group would be in the range of 60-80 ppm.

For 8-Methylenespiro[4.5]dec-3-en-2-ol, the ¹³C NMR spectrum shows the spiro carbon (C-5) at 49.1 ppm and the olefinic carbons at 143.3, 131.8, and 107.5 ppm. Current time information in Bangalore, IN. The carbon attached to the hydroxyl group (C-2) resonates at 76.9 ppm. Current time information in Bangalore, IN.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular structure.

COSY experiments establish proton-proton (¹H-¹H) correlations, helping to trace the connectivity of adjacent protons.

HSQC correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of protonated carbons.

HMBC shows correlations between protons and carbons over two or three bonds, which is vital for connecting different fragments of the molecule and for identifying quaternary carbons.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Compound, 8-Methylenespiro[4.5]dec-3-en-2-ol Current time information in Bangalore, IN.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Multiplicity and Coupling Constants (J in Hz)
276.9 (CH)4.90-4.82m
3131.8 (CH)5.73dd, J = 6.0, 1.8
4143.3 (CH)5.87d, J = 6.0
549.1 (C)--
C=CH₂107.5 (CH₂)4.60s
C-8148.2 (C)--

Note: This data is for 8-Methylenespiro[4.5]dec-3-en-2-ol and serves as an illustrative example.

High-Resolution Mass Spectrometry (HRMS) in Complex Mixture Analysis and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio to several decimal places. acs.org This precision allows for the calculation of a unique molecular formula, which is a critical step in the identification of a compound. acs.org

For this compound (C₁₀H₁₆O), the expected exact mass would be calculated and compared to the experimentally determined value. The molecular formula of this compound is C₁₀H₁₆O, and its calculated monoisotopic mass is 152.120115 Da. nih.gov HRMS analysis would be expected to confirm this with a high degree of accuracy (typically within 5 ppm).

In the analysis of the related 8-Methylenespiro[4.5]dec-3-en-2-ol, HRMS was used to confirm the molecular formula. Current time information in Bangalore, IN. The calculated mass for C₁₁H₁₇O (M+1) was 165.1279, and the found mass was 165.1287, confirming the elemental composition. Current time information in Bangalore, IN.

In addition to providing the molecular formula, the fragmentation pattern observed in the mass spectrum can offer further structural information. The fragmentation of spirocyclic alcohols often involves the loss of a water molecule (M-18) from the molecular ion.

Table 2: HRMS Data for a Related Spiro[4.5]decane Derivative Current time information in Bangalore, IN.

CompoundMolecular FormulaCalculated m/zFound m/z
8-Methylenespiro[4.5]dec-3-en-2-olC₁₁H₁₇O [M+1]165.1279165.1287

Note: This data is for a related compound and illustrates the application of HRMS.

Vibrational Circular Dichroism (VCD) for Definitive Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nist.gov While a standard IR spectrum is identical for a pair of enantiomers, their VCD spectra are mirror images of each other. nist.gov This makes VCD a powerful tool for determining the absolute configuration of chiral molecules in solution, without the need for crystallization or chemical derivatization. nist.gov

The determination of the absolute configuration of a chiral molecule like this compound, which has at least two stereocenters (the spiro carbon and the carbon bearing the hydroxyl group), would involve comparing the experimental VCD spectrum with the computationally predicted spectra for all possible stereoisomers. A good match between the experimental spectrum and the calculated spectrum for one of the isomers allows for the unambiguous assignment of its absolute configuration.

This technique is particularly valuable for complex molecules where other methods like X-ray crystallography may not be feasible due to difficulties in obtaining suitable single crystals. nist.gov The accuracy of the VCD analysis relies heavily on the quality of the computational modeling to predict the spectra of the different stereoisomers.

Infrared (IR) Spectroscopy for Probing Functional Groups and Molecular Interactions

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) and the carbon-carbon double bond (C=C) groups.

-OH stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.

C=C stretch: A medium intensity band around 1640-1680 cm⁻¹ would indicate the presence of the carbon-carbon double bond in the cyclohexene ring.

=C-H stretch: The stretching vibration of the vinylic C-H bonds would appear at frequencies above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

C-O stretch: The stretching vibration of the carbon-oxygen single bond of the alcohol would be observed in the fingerprint region, typically between 1050 and 1260 cm⁻¹.

In the IR spectrum of the related 8-Methylenespiro[4.5]dec-3-en-2-ol, a broad -OH stretching band is observed at 3343 cm⁻¹. Current time information in Bangalore, IN. The C=C stretching vibrations are likely contributing to the absorptions seen around 1650 cm⁻¹. Current time information in Bangalore, IN.

Table 3: Typical IR Absorption Frequencies for Functional Groups in this compound

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
O-H (alcohol)3200-3600Strong, Broad
C=C (alkene)1640-1680Medium
=C-H (vinylic)3010-3100Medium
C-O (alcohol)1050-1260Strong

Molecular Interactions and Structure Activity Relationship Studies of Spiro 4.5 Dec 9 En 7 Ol Analogues

Investigation of Molecular Recognition Processes Involving Spiro[4.5]dec-9-EN-7-OL Derivatives

The spirocyclic nature of this compound and its analogues imparts a rigid and defined orientation of substituents, which is crucial for specific molecular interactions. cymitquimica.com Research into the derivatives of the broader spiro[4.5]decane class reveals their capacity to engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which are fundamental to molecular recognition.

Studies on spiro[4.5]decanone derivatives have demonstrated their potential as inhibitors of prolyl hydroxylase domains (PHDs). nih.gov The spirocyclic core of these molecules can extend into both the substrate and 2-oxoglutarate (2OG) binding pockets of the PHDs. nih.gov This dual interaction is a key aspect of their molecular recognition and inhibitory mechanism. Crystallographic studies have provided insights into the specific binding modes, revealing how modifications to the spiro[4.5]decanone structure can influence selectivity and potency. nih.gov

Furthermore, derivatives of 1,3,8-triazaspiro[4.5]decane have been identified as inhibitors of the mitochondrial permeability transition pore (mPTP) by targeting the c subunit of the F1/FO-ATP synthase complex. acs.org The discovery and optimization of these compounds involved detailed structure-activity relationship (SAR) studies, highlighting the importance of the spiro scaffold in orienting functional groups for effective binding. acs.org

In a different context, spiro[4.5]decane derivatives have been investigated for their anticonvulsant properties. scispace.com These studies revealed that the size of the cycloalkyl system attached to the spiro carbon atom and the nature and position of substituents on any aromatic rings are critical for activity. scispace.com This underscores the principle that subtle changes in the spiro compound's geometry can lead to significant differences in biological effect.

The table below summarizes the molecular interactions of some representative spiro[4.5]decane derivatives.

Compound ClassTargetKey Interactions
Spiro[4.5]decanone DerivativesProlyl Hydroxylase Domains (PHDs)Interaction with substrate and 2-oxoglutarate binding pockets. nih.gov
1,3,8-Triazaspiro[4.5]decane DerivativesF1/FO-ATP Synthase (c subunit)Specific binding to inhibit the mitochondrial permeability transition pore. acs.org
2-Azaspiro[4.5]decane-1,3-dione DerivativesNot SpecifiedActivity is dependent on the size of the cycloalkyl system and aromatic substituents. scispace.com

Structure-Activity Relationship (SAR) Studies for Understanding Molecular Interactions of this compound Analogues

Structure-activity relationship (SAR) studies are instrumental in deciphering how the chemical structure of a molecule correlates with its biological activity. For analogues of this compound, SAR studies have been crucial in optimizing their properties for various applications.

In the development of PHD inhibitors based on the spiro[4.5]decanone scaffold, SAR studies have shown that modifications to the pyrimidine (B1678525) ring can significantly impact inhibitory activity against different PHD isoforms. nih.gov For instance, the removal or modification of the pyrimidine ring in certain analogues provided valuable information on its role in binding to PHD2. nih.gov These studies have also explored the potential for achieving selective inhibition of different 2-oxoglutarate oxygenases. nih.gov

SAR studies on 1-oxa-4-thiaspiro[4.5]decane and 1,4-dithiaspiro[4.5]decane derivatives as 5-HT1A receptor agonists have revealed important structural requirements for affinity and efficacy. unict.it Isosteric replacement of oxygen with sulfur in the spiro ring was found to enhance affinity and potency, particularly when combined with a more flexible amine chain. unict.it These findings demonstrate how modifications to the spirocyclic core can fine-tune the pharmacological profile of a compound.

The anticonvulsant activity of N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione has also been systematically investigated through SAR studies. scispace.com It was observed that changing the size of the cycloalkyl unit from a cyclopentane (B165970) (in 2-azaspiro[4.4]nonane derivatives) to a cyclohexane (B81311) (in 2-azaspiro[4.5]decane derivatives) resulted in decreased activity. scispace.com This highlights the sensitivity of the biological response to the steric bulk and conformation of the spirocyclic system.

The following table presents key SAR findings for various classes of spiro[4.5]decane analogues.

Compound ClassModificationEffect on Activity
Spiro[4.5]decanone PHD InhibitorsPyrimidine ring modificationsAlters inhibitory activity and selectivity against PHD isoforms. nih.gov
Thiaspiro[4.5]decane 5-HT1A AgonistsIsosteric replacement of oxygen with sulfurEnhances receptor affinity and agonist potency. unict.it
N-Phenylamino-2-azaspiro[4.5]decane-1,3-dionesIncreased size of the cycloalkyl ringDecreased anticonvulsant activity. scispace.com

Future Directions and Emerging Research Avenues for Spiro 4.5 Dec 9 En 7 Ol

Development of Next-Generation Asymmetric Synthetic Methodologies

The creation of specific stereoisomers of Spiro[4.5]dec-9-en-7-ol is critical, as the biological activity of chiral molecules is often dependent on their absolute configuration. While classical methods have been established, the frontier of research lies in the development of more efficient, selective, and sustainable asymmetric syntheses. A significant challenge in synthesizing spiro[4.5]decane skeletons is the construction of the sterically congested quaternary stereogenic spirocenter. nih.gov

Emerging strategies are increasingly moving away from traditional metal catalysis towards synergistic approaches that combine different catalytic modes. For instance, a recently developed method for synthesizing 2-amino-spiro[4.5]decane-6-ones utilizes a combination of photocatalysis and organocatalysis. mdpi.comresearchgate.net This dual catalytic system, employing a BINOL-derived phosphoric acid, facilitates a [3+2] cycloaddition that proceeds under mild, metal-free conditions and achieves excellent diastereoselectivity, often exceeding a 99:1 ratio. mdpi.comresearchgate.net

Palladium-catalyzed asymmetric reactions also represent a powerful tool. Methodologies such as the intramolecular ipso-Friedel–Crafts allylic alkylation of phenols and decarboxylative [3+2] cycloadditions have been successfully employed to construct functionalized spiro[4.5]decanes with high enantioselectivity. researchgate.net Another innovative strategy involves catalytic enantioselective Diels-Alder reactions of exo-enones with dienes, which provides a direct, atom-economic route to the spiro[4.5]decane core and has been applied to the total synthesis of several sesquiterpenoid natural products. nih.gov

These next-generation methodologies offer significant advantages over previous approaches, providing access to highly functionalized and enantiomerically pure spiro[4.5]decane building blocks, which are essential for creating novel analogues of this compound.

Table 1: Comparison of Modern Asymmetric Synthetic Methods for Spiro[4.5]decane Scaffolds

Methodology Catalyst System Key Reaction Type Selectivity Achieved Key Advantages
Synergistic Catalysis mdpi.comresearchgate.net Photocatalysis + Chiral Phosphoric Acid (Organocatalyst) [3+2] Cycloaddition Up to >99:1 dr Metal-free, mild conditions, high atom economy.
Palladium Catalysis researchgate.net Pd(0) with Chiral Ligands (e.g., Trost ligand) Decarboxylative [3+2] Cycloaddition Up to >20:1 dr, 96:4 er Creates vicinal quaternary carbons, modular components.
Brønsted Acid Catalysis nih.gov Chiral Imidodiphosphorimidate (IDPi) Diels-Alder Cycloaddition Up to 97.5:2.5 er Atom-economic, direct construction of spirocenter.
Intramolecular Condensation rsc.orgrsc.org Base (e.g., K2CO3) or Acid Michael Addition / Aldol (B89426) Condensation Stereochemistry controlled by precursor Effective for specific natural product skeletons.

Exploration of Bioinspired and Biomimetic Approaches to this compound Analogues

Nature is a master architect of complex molecular structures, and many biologically active natural products feature spirocyclic cores. nih.gov The spiro[4.5]decane skeleton, in particular, is the core structure of several sesquiterpenoids, including acoranes and spirovetivanes, which are found in various plant essential oils. rsc.orgnih.gov Bioinspired synthesis seeks to emulate nature's strategies to build complex molecules, often leading to highly efficient and novel chemical pathways. nih.govnih.gov

A biomimetic approach to this compound analogues would involve studying the biosynthetic pathways of natural spiro[4.5]decanes and using those insights to design laboratory syntheses. rsc.org For example, many natural syntheses involve key cyclization steps, such as intramolecular aldol condensations or acid-catalyzed ring closures, to form the spirocyclic junction. rsc.org Mimicking these biogenetic transformations can provide a powerful and efficient method for constructing the core skeleton. nih.govnih.gov

Furthermore, inspiration can be drawn from natural products that contain related spiroketal systems, such as the 1,6-dioxaspiro[4.5]decane motif found in compounds like the antibiotic (+)-monensin A. researchgate.netresearchgate.net While structurally different, the enzymatic machinery that constructs these spiro-linkages can inform the design of catalysts and reaction sequences for creating novel carbocyclic and heterocyclic analogues of this compound. The goal of this research avenue is not just to replicate natural products, but to use nature's blueprints to create a diverse range of new spirocyclic compounds with potentially enhanced or entirely new biological activities. researchgate.net

Advanced Computational Methods for Rational Design and Prediction of Novel Spirocyclic Systems

The development of novel spirocyclic systems is increasingly being accelerated by advanced computational chemistry. nih.govtandfonline.com Techniques such as Density Functional Theory (DFT) and molecular modeling are becoming indispensable tools for understanding and predicting the behavior of these complex three-dimensional molecules.

DFT calculations have proven invaluable for elucidating reaction mechanisms and understanding the origins of stereoselectivity in the synthesis of spiro[4.5]decanes. researchgate.net For example, computational studies have been used to verify the proposed mechanism of domino reactions and analyze the transition states that lead to the observed high diastereoselectivity in [4+2] cycloadditions. researchgate.net Similarly, in catalytic asymmetric Diels-Alder reactions, computational analysis helps to explain the origin of both reactivity and selectivity, guiding the future design of more effective catalysts. nih.gov

Beyond mechanistic studies, computational methods are crucial for the rational design of new this compound analogues with specific biological functions. nih.govtandfonline.com By modeling the interactions between a potential spirocyclic drug candidate and its biological target, such as a protein or enzyme, researchers can predict binding affinity and rationalize structure-activity relationships (SAR). researchgate.net This predictive power allows for the in silico screening of virtual libraries of novel spiro compounds, prioritizing the synthesis of those most likely to exhibit the desired activity. This approach was successfully used to design novel 1,4,8-triazaspiro[4.5]decan-2-one derivatives as potent inhibitors of the mitochondrial permeability transition pore, a key target in cardiac injury. nih.govtandfonline.comresearchgate.net

Table 2: Applications of Computational Methods in Spiro[4.5]decane Research

Computational Technique Application Area Specific Goal Reference Example
Density Functional Theory (DFT) Reaction Mechanism Analysis Verify proposed pathways and analyze diastereoselectivity. Annulation of azadienes with Nazarov reagent. researchgate.net
Molecular Modeling / Docking Rational Drug Design Rationalize Structure-Activity Relationships (SAR) and predict binding sites. Design of 1,4,8-triazaspiro[4.5]decan-2-one mPTP inhibitors. nih.govtandfonline.com
Quantum Chemistry Selectivity Prediction Elucidate the origin of reactivity and stereoselectivity in catalytic reactions. Asymmetric Diels-Alder spirocyclization. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

While laboratory-scale synthesis is crucial for discovery, the scalable and efficient production of promising compounds like this compound is essential for their practical application. Flow chemistry and automated synthesis platforms are emerging as transformative technologies to meet this need. nih.govnih.gov

Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages over traditional batch processing. nih.goveuropa.eu These benefits include superior heat and mass transfer, which allows for safer handling of highly exothermic reactions and the use of superheated conditions to accelerate slow transformations. nih.gov The small reactor volume at any given time minimizes the risk associated with unstable intermediates. europa.eu This technology has been successfully applied to the multi-step synthesis of complex spirocyclic polyketides, demonstrating its utility for this class of compounds. technologynetworks.com By telescoping multiple reaction and purification steps into a single continuous process, flow chemistry can significantly reduce waste, time, and manual intervention, making it an ideal platform for the large-scale, on-demand synthesis of this compound. thieme-connect.deyoutube.com

The integration of artificial intelligence (AI) with robotics is pushing the boundaries of chemical synthesis even further. consensus.appresearchgate.net Fully automated platforms, such as the SynFini™ system, can leverage AI to plan synthetic routes, which are then executed by robotic systems in a continuous flow or miniaturized batch setup. youtube.com These platforms can rapidly screen and optimize reaction conditions, accelerating the development cycle from weeks or months to mere days. consensus.appyoutube.com Applying such an integrated system to the synthesis of this compound would not only enable its scalable production but also facilitate the rapid generation of derivative libraries for biological screening, dramatically accelerating the pace of drug discovery and development. researchgate.net

Q & A

Q. How can structural modifications improve selectivity among HIF-α isoforms (e.g., HIF-1α vs. HIF-2α) in this compound derivatives?

  • Methodological Answer : Substitutions on the piperidine ring (e.g., 3-hydroxypyridine in compound 38) exploit differences in the PHD2 substrate-binding pocket. X-ray crystallography reveals hydrogen bonding with Tyr-310/303 residues, which vary in accessibility across isoforms . SAR studies (Table 1 in ) suggest that bulkier substituents (e.g., 4-biphenyl) enhance HIF-1α selectivity by sterically excluding HIF-2α-specific residues.

Q. What experimental strategies resolve contradictions in bioactivity data between in vitro and cellular models for this compound analogs?

  • Methodological Answer : Discrepancies may arise from off-target effects or cellular uptake variability. Use orthogonal assays:
  • In vitro : RapidFire mass spectrometry with HIF-αCODD/NODD substrates quantifies direct enzyme inhibition .
  • Cellular : Hypoxia response element (HRE)-luciferase reporters assess functional activity in HEK293T cells .
  • Control for membrane permeability via logP measurements and parallel artificial membrane permeability assays (PAMPA) .

Q. How do crystallography studies inform the design of this compound derivatives with enhanced metal-chelation stability?

  • Methodological Answer : Co-crystallization of PHD2 with inhibitors (e.g., compound 11) identifies critical interactions:
  • Fe(II) coordination via the tertiary amine and pyridinyl nitrogen (bond distances: 2.1–2.3 Å) .
  • Hydrophobic contacts between the spirocyclic core and Val-304/Leu-344 residues.
  • Replace Fe(II) with Mn(II) in crystallization buffers to stabilize the complex without altering binding geometry .

Q. What computational approaches validate the rigidity of the spirocyclic core in this compound derivatives?

  • Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to assess conformational flexibility. Key metrics:
  • Root-mean-square deviation (RMSD) < 1.0 Å over 100-ns trajectories indicates structural stability.
  • Torsional angle analysis of the spiro junction (C7-C8-C9-C10) confirms restricted rotation, essential for maintaining binding-pocket complementarity .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting SAR data for this compound analogs with similar IC50 values but divergent cellular efficacy?

  • Methodological Answer :
  • Step 1 : Normalize data using Z-score or fold-change relative to controls to account for assay variability.
  • Step 2 : Apply multivariate analysis (e.g., PCA) to identify latent variables (e.g., solubility, metabolic stability) influencing cellular outcomes .
  • Step 3 : Validate hypotheses via isothermal titration calorimetry (ITC) to measure binding thermodynamics independent of cellular factors .

Q. What protocols ensure reproducibility in enzymatic assays for this compound derivatives?

  • Methodological Answer :
  • Standardization : Pre-incubate PHD2 with Fe(II)/ascorbate for 10 min to activate the enzyme .
  • Controls : Include daminozide (known KDM inhibitor) to rule out off-target JmjC-domain interactions .
  • Data Reporting : Provide raw kinetic traces (e.g., Michaelis-Menten plots) and error margins (SEM, n ≥ 3) in supplementary materials .

Experimental Design

Q. How to design a high-throughput screening (HTS) pipeline for this compound analogs targeting PHD isoforms?

  • Methodological Answer :
  • Primary Screen : Use fluorescence polarization (FP) assays with FITC-labeled HIF-α peptides to measure competitive binding .
  • Secondary Screen : Counter-screen against PHD3 and FIH (factor-inhibiting HIF) to assess isoform selectivity .
  • Tertiary Validation : X-ray crystallography or cryo-EM for hit confirmation and binding-mode elucidation .

Q. What strategies mitigate cytotoxicity in this compound derivatives while retaining PHD inhibitory activity?

  • Methodological Answer :
  • Structural Optimization : Introduce polar groups (e.g., hydroxyl or carboxylate) at C7 to reduce logP and minimize membrane disruption .
  • Cytotoxicity Assays : Parallel testing in HEK293 and HepG2 cells using MTT/WST-1 assays. Exclude analogs with CC50 < 10 μM .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.